1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-
CAS No.: 81250-28-4
Cat. No.: VC15909091
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81250-28-4 |
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Molecular Formula | C14H22N4O2 |
Molecular Weight | 278.35 g/mol |
IUPAC Name | 8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16) |
Standard InChI Key | WRQBKBUITFMSFG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C |
Introduction
Synthesis
The synthesis of this compound involves alkylation reactions on the xanthine scaffold. Key steps include:
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Preparation of Xanthine Derivative: Starting with a purine base (xanthine), selective alkylation at the N1 and N3 positions introduces the isobutyl groups.
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Methylation at Position 8: A methyl group is added via electrophilic substitution using methyl iodide or similar reagents.
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Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity.
This synthetic pathway ensures precise control over regioselectivity and minimizes by-products.
Applications in Research and Pharmacology
1H-Purine-2,6-dione derivatives are widely studied for their biological activity due to their structural similarity to caffeine and theophylline. Potential applications include:
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Phosphodiesterase Inhibition: Like other xanthines, this compound may act as a phosphodiesterase inhibitor, influencing cyclic nucleotide signaling pathways.
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Adenosine Receptor Antagonism: Its structural features suggest possible interactions with adenosine receptors, which are critical in cardiovascular and neurological processes.
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Drug Development: The hydrophobic isobutyl groups enhance membrane permeability, making it a candidate for drug delivery systems.
Comparison with Related Compounds
Compound | Molecular Formula | Activity |
---|---|---|
Caffeine (1,3,7-trimethylxanthine) | C8H10N4O2 | CNS stimulant |
Theophylline (1,3-dimethylxanthine) | C7H8N4O2 | Bronchodilator |
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-propenyl)-3-propyl- | C12H16N4O2 | Experimental pharmacological uses |
The addition of bulky isobutyl groups in this compound distinguishes it from caffeine and theophylline by altering its pharmacokinetics and receptor-binding affinity.
Future Research Directions
Further studies are needed to explore:
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Binding Affinity Studies: Investigating its interaction with adenosine receptors or other protein targets.
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Toxicological Profiles: Assessing safety for potential pharmaceutical applications.
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Derivatives Development: Modifying substitution patterns for enhanced specificity and potency.
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